4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The structure of this compound consists of a pyrido[3,2-d]pyrimidine core with ethoxy and pyridinyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under reflux conditions. For example, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the pyrido[3,2-d]pyrimidine core.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrido[3,2-d]pyrimidine core with a pyridinyl halide (e.g., 4-chloropyridine) in the presence of a base like potassium carbonate.
Ethoxy Substitution: The ethoxy group can be introduced via an alkylation reaction. This step involves reacting the intermediate compound with ethyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or pyridinyl groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with heating.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers and inflammatory diseases.
Biological Studies: It is used as a probe to study cellular signaling pathways and protein interactions, particularly those involving kinases and other enzymes.
Drug Development: The compound serves as a lead structure for the development of new therapeutic agents targeting specific molecular pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: These compounds also exhibit kinase inhibitory activity and are used in similar biological applications.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and are explored for their anticancer properties.
2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: This compound is another kinase inhibitor with potential therapeutic applications.
Uniqueness
4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and pyridinyl groups enhances its binding affinity and selectivity towards certain kinase enzymes, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
917759-09-2 |
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Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
4-ethoxy-6-pyridin-4-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C14H13N5O/c1-2-20-13-12-11(18-14(15)19-13)4-3-10(17-12)9-5-7-16-8-6-9/h3-8H,2H2,1H3,(H2,15,18,19) |
InChI Key |
ZGAIYJSCECDLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=NC=C3)N |
Origin of Product |
United States |
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